molecular formula C24H18F2O3 B14796683 6-Fluoro-3-(3-fluorophenyl)-2-(1-phenylmethoxyethyl)chromen-4-one

6-Fluoro-3-(3-fluorophenyl)-2-(1-phenylmethoxyethyl)chromen-4-one

Cat. No.: B14796683
M. Wt: 392.4 g/mol
InChI Key: RHAHVVLXMMZSSR-UHFFFAOYSA-N
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Description

®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a benzyloxy group, a fluorinated phenyl ring, and a chiral center, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the benzyloxy group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.

    Fluorination: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Chiral center formation: The chiral center can be introduced through asymmetric synthesis using chiral catalysts or auxiliaries.

Industrial Production Methods

Industrial production of ®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of ®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, gene expression, and cellular metabolism.

    Inducing oxidative stress: Leading to the generation of reactive oxygen species and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(4-fluorophenyl)-4H-chromen-4-one: Similar structure with a different position of the fluorine atom on the phenyl ring.

    ®-2-(1-(benzyloxy)ethyl)-6-chloro-3-(3-fluorophenyl)-4H-chromen-4-one: Similar structure with a chlorine atom instead of a fluorine atom on the chromen-4-one core.

Uniqueness

®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H18F2O3

Molecular Weight

392.4 g/mol

IUPAC Name

6-fluoro-3-(3-fluorophenyl)-2-(1-phenylmethoxyethyl)chromen-4-one

InChI

InChI=1S/C24H18F2O3/c1-15(28-14-16-6-3-2-4-7-16)24-22(17-8-5-9-18(25)12-17)23(27)20-13-19(26)10-11-21(20)29-24/h2-13,15H,14H2,1H3

InChI Key

RHAHVVLXMMZSSR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)OCC4=CC=CC=C4

Origin of Product

United States

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